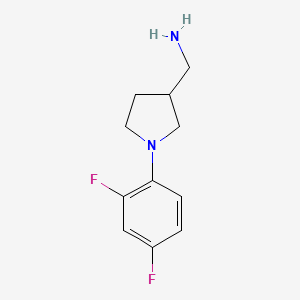![molecular formula C13H12ClNO B3200138 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 1017418-71-1](/img/structure/B3200138.png)
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
Übersicht
Beschreibung
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline, also known as CPQ, is a synthetic compound that has been extensively studied for its potential therapeutic properties. CPQ belongs to the family of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antimalarial, antitumor, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline is not fully understood. However, it has been suggested that 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline may exert its biological effects by binding to DNA and interfering with DNA replication and transcription. 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has been shown to possess a wide range of biological activities. It has been shown to possess antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite that causes malaria. 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has also been shown to possess antitumor activity by inhibiting the growth of various cancer cell lines. In addition, 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. However, 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, the exact mechanism of action of 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline is not fully understood, which can make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for the study of 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline. One area of research could be the development of more potent derivatives of 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline for use as antimalarial, antitumor, and antimicrobial agents. Another area of research could be the investigation of the potential use of 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline as a fluorescent probe for the detection of DNA damage. Finally, the exact mechanism of action of 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline could be further investigated to better understand its biological effects.
Wissenschaftliche Forschungsanwendungen
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has been extensively studied for its potential therapeutic properties. It has been shown to possess antimalarial, antitumor, and antimicrobial properties. 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has also been investigated for its potential use as a fluorescent probe for the detection of DNA damage.
Eigenschaften
IUPAC Name |
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-16-8-5-6-10-12(7-8)15-11-4-2-3-9(11)13(10)14/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYCHHZNHXRXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C3CCCC3=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3200058.png)
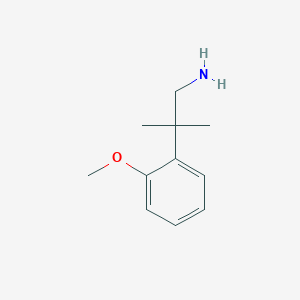


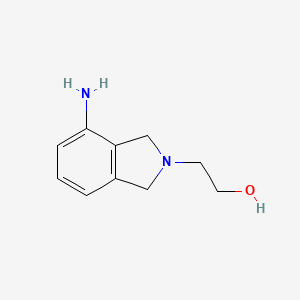
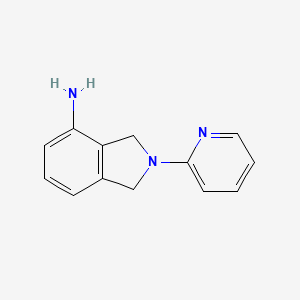
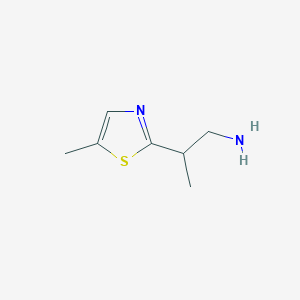
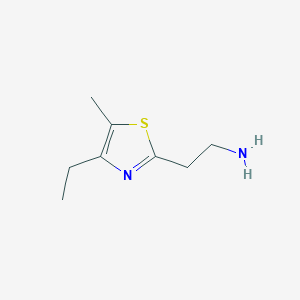

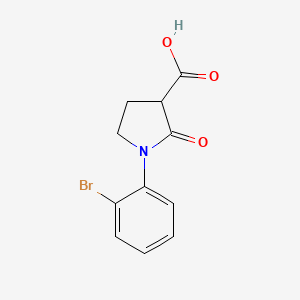
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine](/img/structure/B3200148.png)
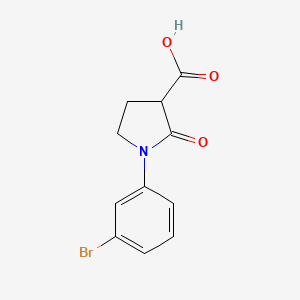
![[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200157.png)
